molecular formula C14H20N2O4 B3281188 Benzyl tert-butyl methylenedicarbamate CAS No. 73017-99-9

Benzyl tert-butyl methylenedicarbamate

Cat. No.: B3281188
CAS No.: 73017-99-9
M. Wt: 280.32 g/mol
InChI Key: KCHSHHHIWNJGDJ-UHFFFAOYSA-N
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Description

Benzyl tert-butyl methylenedicarbamate is an organic compound with the molecular formula C14H20N2O4. It is a member of the carbamate family, which are esters of carbamic acid. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl tert-butyl methylenedicarbamate can be synthesized through various methods. One common approach involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds smoothly, resulting in the formation of the desired compound . Another method involves the Hofmann rearrangement of aromatic and aliphatic amides in the presence of N-bromoacetamide and lithium hydroxide or lithium methoxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: Benzyl tert-butyl methylenedicarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Hydrogenation with palladium on carbon (Pd-C).

    Substitution: N-bromosuccinimide (NBS) for benzylic bromination.

Major Products Formed:

    Oxidation: Benzoic acids.

    Reduction: Benzyl alcohols.

    Substitution: Benzylic halides.

Scientific Research Applications

Benzyl tert-butyl methylenedicarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl tert-butyl methylenedicarbamate involves the protection of amine groups through the formation of carbamate esters. The compound reacts with amines to form stable carbamate derivatives, which can be deprotected under acidic or basic conditions . This mechanism is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are essential.

Comparison with Similar Compounds

  • Benzyl carbamate
  • tert-Butyl carbamate
  • Methyl carbamate

Comparison: Benzyl tert-butyl methylenedicarbamate is unique due to its combination of benzyl and tert-butyl groups, which provide distinct steric and electronic properties. Compared to benzyl carbamate and tert-butyl carbamate, it offers enhanced stability and reactivity, making it a valuable reagent in various chemical processes .

Properties

IUPAC Name

benzyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-10-15-12(17)19-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHSHHHIWNJGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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